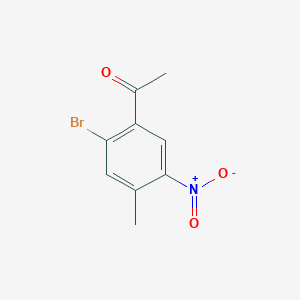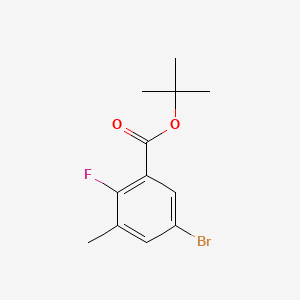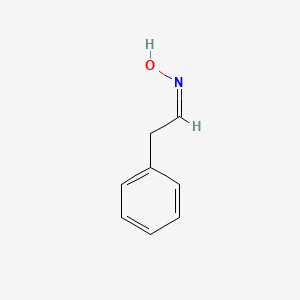-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes methyl and propyl groups attached to the pyrazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and propyl groups through alkylation reactions. The final step includes the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
“(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
“(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substitution patterns, such as:
- 3-methyl-1-phenyl-1H-pyrazole
- 1-(2-methylpropyl)-3-phenyl-1H-pyrazole
Uniqueness
The uniqueness of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its specific substitution pattern and the presence of two pyrazole rings connected by an amine linkage. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H27N5 |
|---|---|
Peso molecular |
289.42 g/mol |
Nombre IUPAC |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-5-7-21-16(9-14(4)18-21)11-17-10-15-6-8-20(19-15)12-13(2)3/h6,8-9,13,17H,5,7,10-12H2,1-4H3 |
Clave InChI |
UHUDBUHEANMUSL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744830.png)
![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)
![4-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11744859.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744882.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744895.png)

